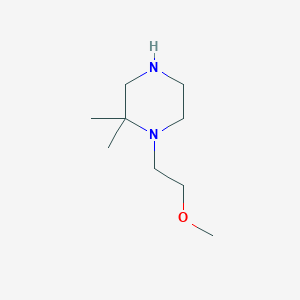

1-(2-Methoxyethyl)-2,2-dimethylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H20N2O |

|---|---|

Molecular Weight |

172.27 g/mol |

IUPAC Name |

1-(2-methoxyethyl)-2,2-dimethylpiperazine |

InChI |

InChI=1S/C9H20N2O/c1-9(2)8-10-4-5-11(9)6-7-12-3/h10H,4-8H2,1-3H3 |

InChI Key |

FRRWUWUUYVIWTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCCN1CCOC)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Methoxyethyl 2,2 Dimethylpiperazine and Its Derivatives

Strategies for Piperazine (B1678402) Ring Formation

The formation of the piperazine ring is a critical step in the synthesis of numerous biologically active compounds and pharmaceutical intermediates. nih.govorganic-chemistry.org The piperazine moiety is often introduced due to its favorable physicochemical properties and its utility as a versatile scaffold. nih.gov For substituted piperazines like the 2,2-dimethyl variant, the synthetic approach must precisely control the placement of substituents on the carbon atoms of the ring.

Cyclization reactions are a common and effective method for constructing the piperazine skeleton. One prominent route to 2,2-dimethylpiperazine (B1315816) involves the cyclization of a diamine with a suitable difunctional electrophile, followed by reduction. A well-documented method starts with the reaction of ethylenediamine (B42938) with ethyl 2-bromo-2-methylpropanoate (B8525525). google.com This reaction first forms 3,3-dimethyl-piperazin-2-one, a lactam intermediate. The subsequent reduction of the amide group within this intermediate yields the desired 2,2-dimethylpiperazine. google.comechemi.com

The reduction of the lactam is typically achieved using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). echemi.com This two-step process provides a reliable pathway to the gem-dimethyl substituted piperazine core.

| Step | Reactants | Intermediate/Product | Key Reagents | Reference |

| 1 | Ethylenediamine, Ethyl 2-bromo-2-methylpropanoate | 3,3-Dimethyl-piperazin-2-one | Potassium Carbonate, Toluene | google.com |

| 2 | 3,3-Dimethyl-piperazin-2-one | 2,2-Dimethylpiperazine | Lithium Aluminum Hydride (LiAlH₄), THF | google.comechemi.com |

Another approach to piperazine ring formation involves the reductive cyclization of dioximes. This method can be used to create various substituted piperazines by starting with primary amines and nitrosoalkenes, which form a bis(oximinoalkyl)amine intermediate that undergoes catalytic reductive cyclization. mdpi.com While not specifically detailed for 1-(2-Methoxyethyl)-2,2-dimethylpiperazine, this strategy highlights the diversity of cyclization methodologies available for constructing piperazine cores.

Reductive amination is a powerful and widely used transformation in synthetic chemistry for forming C-N bonds. researchgate.netresearchgate.net It can be applied intramolecularly to construct heterocyclic rings, including piperazines. researchgate.net This approach typically involves the reaction of a molecule containing both an amine and a carbonyl group (or a precursor that can be converted to one in situ), which cyclizes to form an imine or enamine intermediate that is then reduced. researchgate.net

For the synthesis of substituted piperazines, a key intermediate such as a 1,4-diamine can be generated via reductive amination of a β-keto ester. nih.gov This diamine can then undergo further reactions to form the piperazine ring. The application of reductive amination is prevalent in the synthesis of many piperazine-containing drugs, often utilizing reagents like sodium triacetoxyborohydride (B8407120). nih.gov While a direct reductive amination route to the specific 2,2-dimethylpiperazine core is less commonly cited than the lactam reduction method, the principles of this methodology are fundamental in amine synthesis and offer potential alternative pathways. researchgate.netresearchgate.net

Alkylation and Functionalization of the Piperazine Nitrogen Atoms

Once the 2,2-dimethylpiperazine core is synthesized, the final step is the introduction of the 2-methoxyethyl group onto one of the nitrogen atoms. As 2,2-dimethylpiperazine is a symmetrical secondary diamine, direct alkylation will typically lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, protecting group strategies or careful control of reaction stoichiometry are often necessary.

The most direct method for introducing the 2-methoxyethyl group is through N-alkylation. This involves reacting 2,2-dimethylpiperazine with a suitable alkylating agent, such as 2-bromoethyl methyl ether or 2-chloroethyl methyl ether, in the presence of a base. The base serves to neutralize the acid generated during the reaction and facilitate the nucleophilic attack of the piperazine nitrogen.

An analogous synthesis has been described for 1-(2-ethoxyethyl)piperazine, where formylpiperazine was reacted with 2-bromoethyl ethyl ether. This suggests a similar pathway is viable for the methoxy (B1213986) derivative. In the case of 2,2-dimethylpiperazine, one of the secondary amines would act as the nucleophile.

| Reactant 1 | Reactant 2 | Product | Base (Example) | Solvent (Example) |

| 2,2-Dimethylpiperazine | 2-Chloroethyl methyl ether | This compound | Potassium Carbonate (K₂CO₃) | Acetonitrile |

| 2,2-Dimethylpiperazine | 2-Bromoethyl methyl ether | This compound | Triethylamine (Et₃N) | Dichloromethane |

To prevent dialkylation, one of the nitrogen atoms of the 2,2-dimethylpiperazine can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. google.com The alkylation is then performed on the unprotected nitrogen, followed by the removal of the protecting group to yield the mono-substituted product if the other nitrogen is to remain free. However, for the synthesis of the target compound, selective mono-alkylation is the desired outcome.

The 2,2-dimethyl substituents are incorporated during the formation of the piperazine ring itself, not as a subsequent functionalization step. The choice of precursors for the cyclization reaction dictates the substitution pattern on the carbon backbone of the heterocycle.

In the lactam-based synthesis route, the use of ethyl 2-bromo-2-methylpropanoate (also known as ethyl 2-bromoisobutyrate) is what ensures the presence of the gem-dimethyl group at the C2 position of the final piperazine ring. google.com The quaternary carbon bearing two methyl groups in this starting material is directly incorporated into the heterocyclic structure during the initial reaction with ethylenediamine. google.com Therefore, the synthesis of this specific precursor is essential for obtaining the 2,2-dimethylpiperazine core.

Synthesis of Key Precursors and Intermediates

2,2-Dimethylpiperazine : This is the central intermediate upon which the final functionalization occurs. Its synthesis, as described, typically proceeds via the reduction of 3,3-dimethyl-piperazin-2-one. google.comechemi.com It is a solid at room temperature. sigmaaldrich.com

3,3-Dimethyl-piperazin-2-one : This lactam is the direct product of the cyclization between ethylenediamine and ethyl 2-bromo-2-methylpropanoate. Its formation is a crucial step in the most common route to the 2,2-dimethylpiperazine core. google.com

Ethyl 2-bromo-2-methylpropanoate : This alkyl halide is the source of the 2,2-dimethyl structural motif. Its synthesis is not detailed here, but it is a critical starting material for the cyclization reaction. google.com

2-Methoxyethyl Halides (e.g., 2-Chloroethyl methyl ether) : These are the alkylating agents used to introduce the N-(2-methoxyethyl) side chain in the final step of the synthesis.

| Compound Name | Role in Synthesis | Reference |

| 2,2-Dimethylpiperazine | Key Intermediate | google.comchemimpex.com |

| 3,3-Dimethyl-piperazin-2-one | Intermediate | google.com |

| Ethylenediamine | Precursor (for ring formation) | google.com |

| Ethyl 2-bromo-2-methylpropanoate | Precursor (source of dimethyl group) | google.com |

| 2-Chloroethyl methyl ether | Precursor (for N-alkylation) | N/A |

Preparation of 2,2-Dimethylpiperazine Analogs

The synthesis of the core 2,2-dimethylpiperazine structure is a crucial first step. One documented industrial-scale method involves the reduction of 3,3-dimethylpiperazin-2-one (B1295987). In this process, 3,3-dimethylpiperazin-2-one is treated with lithium aluminum hydride (LAH) in tetrahydrofuran (THF). The mixture is heated, and after the reaction is complete, it is carefully quenched with water and sodium hydroxide. The resulting 2,2-dimethylpiperazine is then isolated and purified by fractional distillation. echemi.com

Another approach detailed in patent literature describes a novel process starting from isobutyraldehyde (B47883). This method involves the chlorination of isobutyraldehyde with sulfuryl chloride, followed by a multi-step conversion that ultimately yields 2,2-dimethylpiperazine through reductive amination. google.com The crude product from these methods can be further purified by distillation or by forming a salt, such as a tartrate salt, which can be isolated by filtration. google.com

Once the 2,2-dimethylpiperazine core is obtained, N-alkylation can be performed to introduce substituents like the 2-methoxyethyl group. General methods for N-alkylation of piperazines include nucleophilic substitution on alkyl halides or sulfonates and reductive amination. mdpi.com For instance, reacting 2,2-dimethylpiperazine with 1-bromo-2-methoxyethane (B44670) in the presence of a base would be a direct route to this compound. Reductive amination using methoxyacetaldehyde (B81698) and a suitable reducing agent like sodium triacetoxyborohydride is another viable strategy. mdpi.com

Table 1: Selected Methods for 2,2-Dimethylpiperazine Synthesis

| Starting Material | Key Reagents | Product | Notes |

|---|---|---|---|

| 3,3-Dimethylpiperazin-2-one | Lithium aluminum hydride (LAH), Tetrahydrofuran (THF) | 2,2-Dimethylpiperazine | A common reduction method suitable for large-scale synthesis. echemi.com |

| Isobutyraldehyde | Sulfuryl chloride, then reductive amination | 2,2-Dimethylpiperazine | A multi-step process developed for industrial application. google.com |

Synthesis of N-Protected Piperazine Derivatives for Selective Functionalization

For the synthesis of asymmetrically substituted piperazines, such as those functionalized at a carbon atom, selective protection of one nitrogen atom is essential. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose. The synthesis of a mono-N-Boc protected piperazine allows for functionalization at the unprotected nitrogen or at an adjacent carbon atom. nih.govnih.gov

Direct α-lithiation of N-Boc protected piperazines is a powerful method for introducing substituents on the carbon skeleton. mdpi.com This reaction typically involves treating the N-Boc piperazine with a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), at low temperatures (e.g., -78 °C). nih.govresearchgate.net The resulting organolithium intermediate can then be trapped with a variety of electrophiles to install alkyl, acyl, or other functional groups. mdpi.comresearchgate.net This strategy enables the synthesis of C-substituted piperazine derivatives that would be difficult to access otherwise. mdpi.com

For example, to synthesize an analog of this compound with an additional substituent at the C3 position, one could start with N-Boc-3,3-dimethylpiperazine. After α-lithiation and reaction with an electrophile, the Boc group can be removed under acidic conditions, and the newly freed nitrogen can then be alkylated with a 2-methoxyethyl group.

Table 2: C-H Functionalization of N-Boc Piperazines

| Piperazine Derivative | Reagents | Electrophile | Product Type |

|---|---|---|---|

| N-Boc-piperazine | s-BuLi / TMEDA | Alkyl halides, Acyl chlorides | α-Alkyl or α-Acyl piperazines mdpi.com |

| N-Boc-N'-benzylpiperazine | s-BuLi | Various electrophiles | α-Functionalized piperazines researchgate.net |

Stereoselective Synthesis of Substituted Piperazines

Achieving stereocontrol in the synthesis of substituted piperazines is a significant challenge and an area of active research, as the stereochemistry of substituents can dramatically influence biological activity. ingentaconnect.com

One strategy for stereoselective synthesis involves using a chiral auxiliary. For instance, attaching a removable chiral group, like an α-methylbenzyl group, to one of the nitrogen atoms can direct the stereochemical outcome of subsequent reactions. Asymmetric lithiation-substitution of an N-Boc piperazine functionalized with an α-methylbenzyl group, using s-BuLi and a chiral ligand like (-)-sparteine, can provide access to α-functionalized piperazines with good diastereocontrol. mdpi.com

Another powerful approach is the stereospecific synthesis from chiral precursors. Chiral amino acids serve as excellent starting materials for building enantiomerically pure piperazine scaffolds. ingentaconnect.com Multi-component reactions have also been developed to produce highly substituted piperazines with excellent stereoselectivity. For example, a one-pot, three-component reaction involving the ring-opening of an N-activated aziridine (B145994) with an aniline, followed by a palladium-catalyzed annulation with a propargyl carbonate, yields highly functionalized piperazines with excellent diastereoselectivity and enantioselectivity. acs.orgnih.gov

Catalytic methods are also emerging for the stereospecific synthesis of C-substituted piperazines. An iridium-catalyzed [3+3]-cycloaddition of imines has been shown to produce C-substituted piperazines with high regio- and diastereoselective control under mild conditions. acs.org

Green Chemistry Approaches in Piperazine Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods in the pharmaceutical industry. researchgate.netunibo.it For piperazine synthesis, this includes the use of greener solvents, catalyst-free reactions, microwave-assisted techniques, and photoredox catalysis. researchgate.netresearchgate.net

Photoredox catalysis, in particular, offers a sustainable alternative for the C-H functionalization of piperazines. mdpi.com These reactions can often be performed under mild conditions using visible light and an organic or metal-based photocatalyst. organic-chemistry.org For instance, the direct α-C-H arylation of N-Boc piperazines can be achieved using an iridium-based photocatalyst, providing a powerful method to couple piperazines with aromatic systems. encyclopedia.pub The development of purely organic photocatalysts further enhances the sustainability of these transformations by avoiding the use of potentially toxic and expensive transition metals. mdpi.com

Furthermore, multicomponent, one-pot reactions represent a green approach by minimizing waste, reducing reaction steps, and improving atom economy. researchgate.net A visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes, catalyzed by an iridium complex or an organic dye, provides a mild and efficient route to 2-substituted piperazines. organic-chemistry.org These methods align with the principles of green chemistry by reducing energy consumption and avoiding harsh reagents. researchgate.net

Advanced Structural Analysis and Conformational Studies of 1 2 Methoxyethyl 2,2 Dimethylpiperazine

Spectroscopic Characterization (Beyond Basic Identification)

Advanced spectroscopic methods provide a detailed picture of the molecular structure of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine, moving beyond simple confirmation of its presence to a nuanced understanding of its stereochemistry and electronic environment.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and stereochemistry of this compound. Due to the asymmetry introduced by the substituents, the ¹H and ¹³C NMR spectra are expected to be complex, with distinct signals for nearly every proton and carbon atom.

The piperazine (B1678402) ring is anticipated to adopt a stable chair conformation, rendering the axial and equatorial protons on the C3, C5, and C6 carbons chemically non-equivalent. This would result in complex multiplets for these protons. The presence of the gem-dimethyl group at the C2 position acts as a conformational lock, significantly hindering ring inversion and stabilizing a single chair conformation to avoid high-energy steric interactions.

Two-dimensional NMR techniques are essential for unambiguous assignment. A ¹H-¹H Correlation Spectroscopy (COSY) experiment would reveal scalar coupling between adjacent protons, confirming the connectivity within the piperazine ring and the methoxyethyl side chain. Heteronuclear correlation experiments like HSQC and HMBC would link protons to their directly attached carbons and to carbons two to three bonds away, respectively, allowing for the complete assignment of all signals.

Crucially, stereochemical details would be elucidated using the Nuclear Overhauser Effect (NOE). A NOESY or ROESY experiment would show through-space correlations. For instance, NOE correlations between one of the gem-dimethyl groups and the axial or equatorial protons on the adjacent C3 and C6 positions would definitively establish the ring's preferred chair conformation and the spatial orientation of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-CH₃ (gem-dimethyl) | ~1.1 - 1.3 (s, 6H) | ~25 - 30 |

| C2 | - | ~50 - 55 |

| C3-H₂, C5-H₂, C6-H₂ (ring CH₂) | ~2.4 - 3.0 (m, 6H) | ~45 - 55 |

| N1-CH₂ (ethyl) | ~2.6 - 2.8 (t, 2H) | ~58 - 62 |

| O-CH₂ (ethyl) | ~3.5 - 3.7 (t, 2H) | ~70 - 75 |

| O-CH₃ (methoxy) | ~3.3 - 3.4 (s, 3H) | ~59 - 61 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of functional groups. These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. mdpi.com

For this compound, the key functional groups are the aliphatic C-H bonds of the methyl and methylene (B1212753) groups, the C-N bonds of the tertiary amines, and the C-O-C ether linkage. The expected vibrational modes are detailed below.

C-H Stretching: Strong bands in the 2800–3000 cm⁻¹ region in both IR and Raman spectra are characteristic of the sp³ C-H bonds in the methyl and methylene groups.

CH₂ and CH₃ Bending: Scissoring, wagging, and twisting vibrations for the CH₂ groups of the piperazine ring and ethyl side chain are expected between 1300 and 1500 cm⁻¹. researchgate.net Asymmetric and symmetric bending modes of the methyl groups would also appear in this region.

C-O-C Stretching: The ether linkage is expected to produce a strong, characteristic band in the IR spectrum, typically in the 1070–1150 cm⁻¹ range, corresponding to the asymmetric C-O-C stretch. The symmetric stretch would be more prominent in the Raman spectrum.

C-N Stretching: The stretching vibrations of the tertiary amine C-N bonds typically appear in the 1000–1250 cm⁻¹ region. These bands can be mixed with other vibrations and may be of variable intensity.

Piperazine Ring Vibrations: Skeletal vibrations of the piperazine ring (ring breathing, deformations) will produce a series of complex bands in the fingerprint region (below 1500 cm⁻¹).

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| C-H Stretch (CH₂, CH₃) | 2800 - 3000 | IR (strong), Raman (strong) |

| CH₂ Scissoring | 1440 - 1480 | IR (medium) |

| CH₃ Bending (asymmetric/symmetric) | 1370 - 1470 | IR (medium) |

| C-O-C Asymmetric Stretch | 1070 - 1150 | IR (strong) |

| C-N Stretch | 1000 - 1250 | IR (medium), Raman (medium) |

| Piperazine Ring Skeletal Modes | 800 - 1200 | IR (medium), Raman (medium) |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. For this compound (molecular weight: 172.27 g/mol ), the molecular ion peak ([M]⁺•) would be observed at m/z 172. The fragmentation is dominated by cleavages adjacent to the nitrogen and oxygen atoms (alpha-cleavage), which stabilize the resulting positive charge. libretexts.orgmiamioh.edu

Key proposed fragmentation pathways include:

Alpha-cleavage at the Methoxyethyl Side Chain: Cleavage of the C-C bond adjacent to N1 can lead to the formation of a stable iminium ion. Loss of the •CH₂OCH₃ radical (m/z 45) would result in a fragment at m/z 127.

Cleavage of the Ether Bond: Fragmentation of the methoxyethyl group itself is highly probable. This can produce a characteristic oxonium ion at m/z 59 ([CH₃OCH₂CH₂]⁺), which may be a prominent peak in the spectrum.

Alpha-cleavage within the Ring: Cleavage of the C2-C3 bond, adjacent to the gem-dimethyl group and N1, followed by the loss of a methyl radical (•CH₃), would yield a fragment ion at m/z 157. The stability of the resulting tertiary carbocation would favor this pathway.

Piperazine Ring Opening and Fragmentation: The piperazine ring can undergo cleavage to produce characteristic ions. A common pathway for piperazines involves the formation of an ion at m/z 70 or m/z 56 , corresponding to fragments of the opened ring. researchgate.net

Table 3: Proposed Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Structure | Mechanism |

|---|---|---|

| 172 | [C₉H₂₀N₂O]⁺• | Molecular Ion |

| 157 | [M - CH₃]⁺ | Alpha-cleavage, loss of methyl radical |

| 127 | [M - CH₂OCH₃]⁺ | Alpha-cleavage at N1 |

| 70 | [C₄H₈N]⁺ | Piperazine ring fragmentation |

| 59 | [C₃H₇O]⁺ | Side chain cleavage (oxonium ion) |

| 56 | [C₃H₆N]⁺ | Piperazine ring fragmentation |

X-ray Crystallography and Solid-State Structural Investigations

While a specific crystal structure for this compound is not available in publicly accessible databases, its solid-state conformation can be reliably predicted based on extensive crystallographic studies of related piperazine derivatives. nih.gov

In the solid state, the piperazine ring is expected to adopt a thermodynamically favored chair conformation. nih.gov The steric bulk of the gem-dimethyl group at the C2 position would serve as a conformational anchor, preventing ring inversion and defining the puckering of the ring. The methoxyethyl substituent at the N1 position would likely orient itself to minimize steric clashes with the piperazine ring and to optimize intermolecular packing forces within the crystal lattice. The flexibility of the side chain allows for various torsional angles, which would be fixed in the crystalline state.

Table 4: Typical Bond Lengths and Angles for Substituted Piperazine Structures

| Parameter | Typical Value |

|---|---|

| C-N Bond Length | 1.45 - 1.48 Å |

| C-C Bond Length (ring) | 1.51 - 1.54 Å |

| C-O Bond Length (ether) | 1.41 - 1.44 Å |

| C-N-C Bond Angle (ring) | 109° - 112° |

| N-C-C Bond Angle (ring) | 110° - 113° |

| C-O-C Bond Angle (ether) | 110° - 113° |

Conformational Analysis of the Piperazine Ring System

The conformational landscape of this compound is dominated by the energetic preference of the six-membered ring for a chair geometry, which minimizes both angle strain and torsional strain. libretexts.org The presence of two bulky substituents significantly influences the conformational equilibrium.

The 2,2-dimethyl substitution is the most critical factor. In a chair conformation, one methyl group will occupy an axial-like position and the other an equatorial-like position relative to the C2 carbon. Any ring flip that would place a methyl group in a true axial position relative to the ring as a whole would introduce severe 1,3-diaxial steric interactions, making such a conformation highly unfavorable. Consequently, the gem-dimethyl group effectively "locks" the ring into a single, preferred chair conformation. While studies of some 2-substituted piperazines have shown a preference for an axial substituent, the steric demand of the gem-dimethyl group is the overriding factor in this molecule. nih.gov

Chair-Boat Interconversions and Energy Barriers

The interconversion between two chair conformations (a "ring flip") in a six-membered ring proceeds through higher-energy intermediates, including twist-boat and boat conformations, with a half-chair transition state. libretexts.org For the parent cyclohexane (B81311) molecule, the energy barrier to this interconversion is approximately 10-11 kcal/mol (about 45 kJ/mol). acs.orglibretexts.org This barrier is low enough to allow for rapid interconversion at room temperature. libretexts.org

For piperazine derivatives, this energy barrier can be significantly different. nih.govrsc.org In the case of this compound, the conformational locking effect of the gem-dimethyl group imposes a very high energy barrier for a complete ring flip. The transition state would involve eclipsing interactions and increased steric strain from the methyl groups, making the interconversion to an alternative chair form energetically prohibitive under normal conditions. While the molecule can still access boat-like conformations through thermal energy, these are transient, high-energy states, and the molecule will overwhelmingly reside in the single, low-energy chair conformation dictated by the gem-dimethyl substituent. The energy barrier for the interconversion is therefore substantially higher than that of unsubstituted piperazine or cyclohexane. nih.gov

Influence of N- and C-Substituents on Preferred Conformations

The conformational landscape of this compound is primarily dictated by the piperazine ring's inherent preference for a chair conformation, which minimizes torsional and angle strain. The positioning of the substituents on the nitrogen and carbon atoms significantly influences the stability of possible conformations.

The N-substituent, a 2-methoxyethyl group, and the C-substituents, two methyl groups at the 2-position (a gem-dimethyl group), play crucial roles in determining the molecule's preferred three-dimensional structure. The piperazine ring can exist in two primary chair conformations, which can interconvert through a process known as ring inversion.

The bulky N-(2-methoxyethyl) group is expected to predominantly occupy an equatorial position to minimize steric hindrance. An axial orientation would lead to significant 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring, a sterically unfavorable arrangement.

The gem-dimethyl group at the C-2 position has a profound impact on the conformational dynamics. This substitution introduces significant steric bulk, which further influences the equilibrium between the two chair conformers. The presence of the gem-dimethyl group is known to increase the energy barrier for ring inversion. This "locking" effect stabilizes one chair conformation over the other.

Considering the combined steric demands of the N-(2-methoxyethyl) and the C-2,2-dimethyl groups, the most stable conformation of this compound is predicted to be a chair form where the N-(2-methoxyethyl) group is in an equatorial orientation. This arrangement minimizes unfavorable steric interactions, leading to the lowest energy state for the molecule.

Table 1: Predicted Conformational Preferences and Steric Influences

| Substituent | Position | Predicted Orientation | Rationale |

|---|---|---|---|

| 2-Methoxyethyl | N-1 | Equatorial | Minimization of 1,3-diaxial steric strain |

| gem-Dimethyl | C-2 | - | Increases the energy barrier for ring inversion, stabilizing the preferred chair conformation |

Theoretical and Computational Chemistry Investigations of 1 2 Methoxyethyl 2,2 Dimethylpiperazine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods can predict stable conformations, electronic properties, and chemical reactivity.

Geometry Optimization and Electronic Structure Analysis

Computational studies on similar piperazine (B1678402) derivatives typically employ Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G* basis set, to achieve a balance between accuracy and computational cost. The bulky gem-dimethyl group at the C2 position would sterically influence the orientation of the adjacent 1-(2-methoxyethyl) group. The N-H proton at the N4 position is expected to favor an equatorial position to minimize steric interactions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

HOMO: For 1-(2-Methoxyethyl)-2,2-dimethylpiperazine, the HOMO is anticipated to be localized primarily on the nitrogen atoms, specifically involving their lone pair electrons. The electron-donating nature of the alkyl and methoxyethyl substituents would raise the energy of the HOMO, making the molecule a better electron donor (nucleophile). The N4 nitrogen, being a secondary amine, is generally more basic and its lone pair may contribute more significantly to the HOMO than the more sterically hindered tertiary N1 nitrogen.

LUMO: The LUMO is likely to be a diffuse, anti-bonding σ* orbital associated with the C-N or C-H bonds of the ring and its substituents.

Reactivity: The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. As a nucleophile, the molecule would be predicted to react with electrophiles, with the reaction site likely being one of the nitrogen atoms. FMO theory is a powerful tool for rationalizing reaction mechanisms and selectivity. wikipedia.orgtaylorandfrancis.com

Aromaticity and Tautomerism Studies of Piperazine Derivatives

Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability. As a saturated heterocyclic compound, the piperazine ring in this compound is non-aromatic. Its atoms are sp³-hybridized, and it lacks the continuous system of p-orbitals required for aromaticity.

Tautomerism involves the migration of a proton between two or more atoms, resulting in constitutional isomers that are in equilibrium. While tautomerism is a known phenomenon in certain piperazine derivatives, such as those containing keto groups (piperazine-2,5-diones), it is not a relevant consideration for this compound. This molecule lacks the necessary functional groups to exhibit significant tautomeric forms.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While QM calculations identify static, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. indexcopernicus.com An MD simulation of this compound in a solvent like water would reveal its conformational landscape.

Key dynamic motions would include:

Piperazine Ring Inversion: The chair conformation of the piperazine ring is not static but can undergo a "ring flip" to an alternative chair conformation. MD simulations can be used to calculate the energy barrier for this inversion, which would be influenced by the steric bulk of the 2,2-dimethyl and 1-(2-methoxyethyl) groups.

Side-Chain Rotation: The bonds within the 2-methoxyethyl substituent are flexible, allowing for rotation. MD simulations can explore the preferred rotational conformations (rotamers) of this side chain and how they interact with the rest of the molecule and the surrounding solvent. Conformational analysis of substituted piperazines has shown that substituent orientation can significantly impact biological activity. nih.govnih.gov

These simulations provide a picture of the ensemble of structures the molecule adopts at a given temperature, which is crucial for understanding its interactions with other molecules. nih.gov

Prediction of Physicochemical Properties (Excluding Prohibited Content)

Basicity and Protonation State Analysis (e.g., pKa Prediction)

The basicity of the piperazine nitrogens is a critical physicochemical property, which can be quantified by the pKa value (the negative log of the acid dissociation constant of the conjugate acid). As a diamine, this compound has two pKa values. Computational tools and comparison with known piperazine derivatives allow for a reliable prediction of these values. nih.gov

The basicity of piperazine is significantly affected by its substitution pattern:

Alkylation: N-alkylation generally reduces the pKa compared to the parent piperazine. For instance, the primary pKa of piperazine is ~9.7-9.8, while that of 1-methylpiperazine (B117243) is ~9.2, and 1,4-dimethylpiperazine (B91421) is ~8.0-8.2. researchgate.net This decrease is due to a combination of steric and electronic effects.

C-Substitution: Alkyl groups on the carbon atoms, like the gem-dimethyl group at the C2 position, can also influence basicity through steric hindrance around the adjacent nitrogen and subtle electronic effects.

Based on these trends, the following can be predicted for this compound:

The N1 is a tertiary amine, substituted with a 2-methoxyethyl group. Its basicity is expected to be lower than that of a secondary amine nitrogen in a similar ring. The ether oxygen in the side chain may have a minor electron-withdrawing inductive effect, potentially further reducing the basicity of N1.

The higher pKa value will correspond to the protonation of the more basic nitrogen (likely N4), and the lower pKa will correspond to the protonation of the second nitrogen. At physiological pH (~7.4), the protonation state of the molecule will depend on these pKa values. Given that the pKa of similar N-alkylated piperazines is often above 8.0, it is likely that the molecule would exist predominantly in a monoprotonated state at physiological pH. nih.gov

| Compound | pKa1 | pKa2 |

|---|---|---|

| Piperazine | 9.73 | 5.35 |

| 1-Methylpiperazine | 9.25 | 4.77 |

| 1-Ethylpiperazine | 9.33 | 4.91 |

| 1,4-Dimethylpiperazine | 8.19 | 3.89 |

| 2-Methylpiperazine | 9.83 | 5.21 |

Data compiled from various sources. researchgate.net Values can vary slightly depending on experimental conditions.

Solvent Effects and Solvation Models

In the realm of computational chemistry, understanding the influence of the solvent environment on a molecule's properties and behavior is of paramount importance. For a molecule such as this compound, the surrounding solvent can significantly affect its conformational equilibrium, electronic structure, and reactivity. Computational studies employ various solvation models to simulate these effects, which can be broadly categorized into explicit and implicit models.

Explicit solvent models treat individual solvent molecules as distinct entities interacting with the solute. This approach provides a highly detailed and accurate representation of the solvation shell, capturing specific solute-solvent interactions like hydrogen bonding. For a compound like this compound, which contains nitrogen and oxygen atoms capable of acting as hydrogen bond acceptors, explicit models using solvents such as water or methanol (B129727) would be crucial for accurately predicting its behavior in protic environments. However, the computational cost of these models is high due to the large number of particles that need to be simulated.

Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a uniform dielectric constant. These models are computationally less expensive and are widely used to estimate the bulk effects of solvation. The Polarizable Continuum Model (PCM) is a popular implicit solvation model that could be applied to this compound to study its properties in a variety of solvents. By calculating the molecule's energy in different dielectric media, researchers can predict how solvent polarity influences its conformational preferences.

Illustrative Data on Solvent Effects:

The following table conceptually illustrates the type of data that could be generated from a computational study on the effect of different solvents on the properties of this compound.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted Conformational Energy (kcal/mol) |

| Chloroform | 4.81 | 2.1 | -75.3 |

| Dichloromethane | 8.93 | 2.5 | -76.1 |

| Methanol | 32.7 | 3.2 | -78.9 |

| Water | 80.1 | 3.8 | -80.4 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound were not found in the public domain.

Ligand-Protein Interaction Modeling (Conceptual, not drug target specific)

The structural features of this compound, namely the piperazine ring, the gem-dimethyl group, and the methoxyethyl side chain, make it an interesting candidate for conceptual ligand-protein interaction modeling. Such studies are fundamental in drug discovery and design, providing insights into how a small molecule might bind to a protein's active site. indexcopernicus.comnih.gov

Key Interaction Motifs:

The piperazine moiety is a common scaffold in medicinal chemistry and is known to participate in several types of interactions within a protein binding pocket. mdpi.com The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. Furthermore, depending on the pH and the pKa of the nitrogen atoms, one of them could be protonated, allowing it to act as a hydrogen bond donor and form ionic interactions (salt bridges) with negatively charged amino acid residues like aspartate or glutamate. nih.gov

The 2,2-dimethyl groups on the piperazine ring introduce steric bulk, which can influence the molecule's preferred binding conformation. These nonpolar groups are likely to engage in hydrophobic or van der Waals interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and alanine (B10760859) within a hydrophobic pocket of a protein. indexcopernicus.com

Computational Approaches to Modeling Interactions:

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein. indexcopernicus.com For this compound, docking studies could be performed against a variety of protein structures to conceptually explore its potential binding modes. These studies can provide a "binding score" that estimates the binding affinity and can reveal key interactions, such as hydrogen bonds and hydrophobic contacts. indexcopernicus.com

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation would start with the docked pose of this compound in a protein's active site and simulate the movements of all atoms in the system. This can provide valuable information on the stability of the binding pose and the flexibility of both the ligand and the protein. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common analyses in MD simulations that assess the stability of the complex and the flexibility of specific residues, respectively. nih.gov

Conceptual Interaction Data:

The following table provides a conceptual summary of the potential interactions between this compound and a hypothetical protein binding site, as might be predicted from molecular modeling studies.

| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |

| Piperazine Nitrogen (unprotonated) | Serine, Threonine, Tyrosine | Hydrogen Bond Acceptor |

| Piperazine Nitrogen (protonated) | Aspartate, Glutamate | Hydrogen Bond Donor, Salt Bridge |

| 2,2-Dimethyl Groups | Leucine, Isoleucine, Valine, Alanine | Hydrophobic, van der Waals |

| Methoxyethyl Oxygen | Asparagine, Glutamine | Hydrogen Bond Acceptor |

| Methoxyethyl Chain | Phenylalanine, Tryptophan | Hydrophobic, van der Waals |

Note: This table is for conceptual and illustrative purposes. The actual interactions would depend on the specific protein target.

Chemical Reactivity and Mechanistic Investigations of 1 2 Methoxyethyl 2,2 Dimethylpiperazine

Nucleophilic Reactivity of the Piperazine (B1678402) Nitrogens

The piperazine ring contains two nitrogen atoms that can act as nucleophiles. In 1-(2-methoxyethyl)-2,2-dimethylpiperazine, the nitrogen at position 4 (N4) is a secondary amine, while the nitrogen at position 1 (N1) is a tertiary amine. The secondary amine is generally more nucleophilic and is the primary site for reactions with electrophiles. The gem-dimethyl group at the C2 position may exert some steric hindrance, potentially modulating the reactivity of both nitrogen atoms compared to unsubstituted piperazines.

The secondary amine at the N4 position of this compound is expected to readily undergo alkylation and acylation reactions. ambeed.commdpi.com These reactions are fundamental to the derivatization of piperazines for various applications, including pharmaceutical synthesis. nih.gov

Alkylation: The reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the N4 nitrogen. nih.govnih.gov The reaction proceeds via a standard nucleophilic substitution mechanism. The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side reactions. For instance, in the synthesis of N-alkylpiperazines, the reaction of N-acetylpiperazine with alkyl halides is followed by hydrolysis of the acetyl group. researchgate.net

Acylation: Acylation of the N4 nitrogen can be achieved using acyl chlorides, acid anhydrides, or other acylating agents to form the corresponding amide. ambeed.com This reaction is typically fast and exothermic. The resulting N-acyl derivative often exhibits different chemical and physical properties compared to the parent amine.

The general schemes for these reactions are presented below:

Table 1: General Alkylation and Acylation Reactions

| Reaction Type | Reactants | Product |

|---|---|---|

| Alkylation | This compound + R-X (Alkyl halide) | 1-(2-Methoxyethyl)-4-alkyl-2,2-dimethylpiperazine |

| Acylation | this compound + R-COCl (Acyl chloride) | 1-(2-Methoxyethyl)-4-acyl-2,2-dimethylpiperazine |

Note: R represents an alkyl or aryl group, and X represents a halogen.

Ring-opening reactions of the piperazine core are not commonly observed under standard conditions due to the stability of the six-membered ring. However, under forcing conditions or with specific reagents, ring cleavage can occur. For instance, studies on the thermal degradation of aqueous piperazine have shown that ring-opening can occur via SN2 substitution reactions at high temperatures. utexas.edu More commonly, ring-opening reactions are observed in related bicyclic systems like 1,4-diazabicyclo[2.2.2]octane (DABCO), which can lead to the formation of piperazine derivatives. rsc.orgresearchgate.net There is no specific literature to suggest that this compound readily undergoes ring-opening reactions under typical laboratory conditions.

Role in Condensation Reactions

The secondary amine of this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions typically lead to the formation of enamines or, if followed by reduction, can be a route to further N-alkylation (reductive amination). mdpi.com The initial step involves the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon, followed by dehydration. The steric hindrance from the gem-dimethyl groups might influence the rate and equilibrium of these reactions.

Oxidation and Reduction Pathways

Oxidation: The nitrogen atoms of the piperazine ring can be oxidized. Oxidation of piperazine derivatives with agents like mercury-EDTA can lead to the formation of piperazine-2,3-diones. nih.gov The atmospheric oxidation of piperazine initiated by hydroxyl radicals has also been studied, showing that abstraction of a hydrogen atom from a C-H bond is the predominant initial step. acs.orgchemrxiv.org For this compound, oxidation could potentially occur at the N4 nitrogen to form an N-oxide, or at the carbon atoms adjacent to the nitrogens. A kinetic study on the oxidation of piperazine and its N-alkyl derivatives by bromamine-T in an acidic medium revealed a first-order dependence on both the oxidant and the piperazine concentration. scirp.org

Reduction: The piperazine ring is already in a saturated state, so it is not susceptible to reduction under typical catalytic hydrogenation conditions. However, if the ring were to contain double bonds (e.g., in a tetrahydropyrazine (B3061110) derivative), these could be reduced to form the corresponding piperazine.

Stability and Degradation Mechanisms in Chemical Environments

N-substituted piperazines exhibit varying stability depending on their substituents and the environmental conditions. Studies on the stability of synthetic piperazines in human whole blood have shown that phenyl piperazines are generally less stable than benzyl (B1604629) piperazines, with degradation observed over time, especially at room temperature. nih.gov The degradation of piperazine in aqueous solutions at elevated temperatures, relevant to industrial applications like carbon capture, proceeds through mechanisms that can involve ring-opening and the formation of various degradation products. utexas.edu The stability of this compound would likely be influenced by the methoxyethyl group, which could potentially undergo ether cleavage under harsh acidic conditions.

Mechanistic Insights from Kinetic Studies and Isotope Labeling

1 2 Methoxyethyl 2,2 Dimethylpiperazine As a Chemical Building Block in Complex Molecule Synthesis

Design Principles for Incorporating the 1-(2-Methoxyethyl)-2,2-dimethylpiperazine Moiety

The incorporation of the this compound moiety into a larger molecule is guided by several key design principles rooted in medicinal chemistry. The piperazine (B1678402) ring is a "privileged scaffold" known to impart favorable pharmacokinetic properties. organic-chemistry.orgnih.gov

Key design considerations include:

Modulation of Physicochemical Properties: The piperazine core, with its two nitrogen atoms, can significantly increase the water solubility of a drug candidate, which is crucial for bioavailability. researchgate.net The N-methoxyethyl group and the C-gem-dimethyl groups contribute to a balance between hydrophilicity and lipophilicity, which can be fine-tuned by further substitution at the remaining N-H position.

Vectorial Egress for Target Binding: The piperazine ring acts as a rigid linker that can orient appended functional groups in specific three-dimensional arrangements to optimize interactions with biological targets. researchgate.net The free secondary amine at the N-4 position serves as a primary point for diversification, allowing the attachment of various side chains to explore the chemical space around a target's binding pocket.

Structural Rigidity and Conformational Control: The gem-dimethyl group at the C-2 position introduces steric hindrance that can lock the piperazine ring into a preferred conformation. This reduction in conformational flexibility can lead to higher binding affinity and selectivity for a specific biological target by minimizing the entropic penalty upon binding.

Metabolic Stability: The gem-dimethyl substitution can sterically hinder adjacent positions from metabolic enzymes (e.g., cytochrome P450s), potentially reducing the rate of metabolic degradation and improving the compound's in vivo half-life.

The table below summarizes these design principles.

Table 1: Design Principles for Incorporating the this compound Moiety

| Principle | Rationale | Potential Impact on Final Molecule |

|---|---|---|

| Solubility Enhancement | The polar piperazine core and ether side chain increase aqueous solubility. | Improved bioavailability and formulation options. |

| Scaffold for Diversification | The available N-H group provides a reactive site for adding diverse substituents. | Exploration of structure-activity relationships (SAR). |

| Conformational Restriction | Gem-dimethyl group limits ring flexibility, pre-organizing substituents. | Increased target affinity and selectivity. |

| Metabolic Blocking | Steric bulk from dimethyl groups can prevent enzymatic degradation. | Enhanced pharmacokinetic profile (e.g., longer half-life). |

Multi-Step Synthesis Strategies Utilizing the Compound

This compound is an asymmetrical building block, making it a valuable starting point for multi-step syntheses where precise control over functionalization is required. The presence of a single reactive N-H site simplifies synthetic routes by avoiding the need for protecting group manipulation on one of the nitrogen atoms.

Typical multi-step sequences involving this building block would utilize the nucleophilic secondary amine for reactions such as:

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form a new C-N bond.

Amide Coupling: Acylation with carboxylic acids, acid chlorides, or activated esters to form amide linkages.

Nucleophilic Aromatic Substitution (SNAr): Reaction with electron-deficient aromatic or heteroaromatic rings.

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form N-aryl bonds.

This building block is well-suited for both convergent and divergent synthetic strategies.

Divergent Synthesis: A divergent strategy would use the this compound core as a central scaffold. The N-H position would be functionalized with a versatile chemical handle (e.g., a protected amino acid or a halo-acetyl group). Subsequent reactions at this handle would then allow for the creation of a library of related compounds, each with a different final substituent, all originating from a common intermediate.

While the pre-substituted nature of this compound obviates the need for protecting one of the nitrogens, protecting groups are still crucial if other reactive functionalities are present in the molecule being synthesized. jocpr.com

The secondary amine of the piperazine itself can be protected if a reaction needs to be performed elsewhere in the molecule. Common protecting groups for secondary amines like this include:

tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of conditions but is readily removed with strong acid (e.g., trifluoroacetic acid, TFA). pitt.edugoogle.com

Carboxybenzyl (Cbz): Installed using benzyl (B1604629) chloroformate, it is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. pitt.edu

Table 2: Orthogonal Protecting Group Strategies

| Protecting Group | Installation Reagent | Removal Conditions | Stability |

|---|---|---|---|

| Boc | Boc₂O | Acid (e.g., TFA, HCl) | Stable to base, hydrogenation |

| Cbz | Benzyl Chloroformate | H₂, Pd/C (Hydrogenolysis) | Stable to acid, mild base |

| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Stable to acid, hydrogenation |

Development of Diverse Compound Libraries based on the Piperazine Core

Compound libraries are essential tools in drug discovery for screening against biological targets. medchemexpress.com The this compound scaffold is an ideal starting point for creating focused libraries. Using the divergent synthesis approach, the secondary amine serves as a gateway for introducing diversity.

A typical workflow for library synthesis might involve:

Scaffold Reaction: The piperazine building block is reacted with a set of diverse reactants (e.g., a collection of 100 different carboxylic acids for amide coupling).

Parallel Synthesis: The reactions are carried out in parallel, often using automated systems, to generate a library of 100 distinct final products.

Purification and Analysis: Each compound is purified and its identity confirmed before being formatted for high-throughput screening.

This approach allows for the rapid generation of hundreds or thousands of structurally related compounds, systematically exploring the structure-activity relationship around the piperazine core.

Application in Natural Product Synthesis

While the piperazine moiety itself is found in some natural products, there is no specific information in the reviewed literature detailing the use of this compound in the total synthesis of natural products. organic-chemistry.orgtandfonline.com The piperazine scaffold is more commonly used to create synthetic derivatives of natural products to improve their pharmacological properties. nih.gov For instance, a piperazine unit might be appended to a complex natural product to enhance its solubility or to act as a linker to another pharmacophore. nih.gov Given its nature as a synthetic building block, its application would likely be in the creation of novel, natural product-inspired compounds rather than in the total synthesis of a known natural product.

Applications of 1 2 Methoxyethyl 2,2 Dimethylpiperazine in Advanced Chemical Systems

Ligand Chemistry and Coordination Compound Formation

There is a notable absence of published studies focusing on the metal chelation properties, synthesis, and characterization of metal complexes, or the catalytic applications of ligands derived from 1-(2-Methoxyethyl)-2,2-dimethylpiperazine. Research on other piperazine-based ligands suggests that the nitrogen atoms of the piperazine (B1678402) ring can act as effective donor sites for metal coordination. nih.govbiointerfaceresearch.comekb.eg The presence of the methoxyethyl and dimethyl groups in this compound would likely influence the coordination geometry, stability, and catalytic activity of any resulting metal complexes. However, without specific experimental data, any discussion on these aspects remains speculative.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Methoxyethyl)-2,2-dimethylpiperazine?

The compound can be synthesized via coupling reactions using reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) followed by reduction with aluminum hydrides (e.g., LiAlH₄). Modifications to literature methods, such as substituting acids or adjusting reaction temperatures, have been shown to yield derivatives like (±)-7 with 69% efficiency . Key considerations include solvent selection, stoichiometric ratios, and post-reduction purification steps to isolate enantiomers .

Q. How can researchers characterize the purity and structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For purity analysis, HPLC methods using columns like Proteomix SAX-NP5 (5 µm, 4.6 × 250 mm) with mobile phases containing piperazine derivatives (e.g., 20 mM Bis-Tris propane) are recommended. NIOSH protocols also emphasize solvent compatibility (e.g., toluene for stability) and calibration standards .

Q. What solvents and storage conditions are suitable for this compound?

The compound is soluble in acetone, chloroform, and methanol but requires inert atmospheres and dark storage to prevent degradation. Density (1.061 g/mL) and refractive index (n20/D 1.497) data can guide solvent selection for reactions . Avoid prolonged exposure to moisture or high temperatures (>60°C) to maintain stability .

Advanced Research Questions

Q. How do reaction conditions influence enantiomeric purity in this compound synthesis?

Optically pure enantiomers (+)-7 and (−)-7 are obtained via chiral resolution techniques, such as asymmetric reduction using chiral catalysts or chromatography. Contradictions in yield (e.g., 69% vs. lower yields in other studies) highlight the need for optimizing reducing agents (e.g., LiAlH₄ vs. NaBH₄) and reaction times .

Q. What computational or experimental methods resolve contradictions in bioactivity data?

Hirshfeld surface analysis and X-ray crystallography (as applied in Cd/Co/Ni complexes) can clarify intermolecular interactions affecting bioactivity. For example, structural analogs with substituted phenyl groups show varied enzyme inhibition profiles, necessitating molecular docking studies to correlate steric effects with activity .

Q. How can researchers design derivatives for targeted therapeutic applications?

Substituting the methoxyethyl group with bioisosteres (e.g., tetrahydrofuroyl) or incorporating metal-coordinating moieties (e.g., thiocyanate) enhances pharmacological properties. For instance, hydrazine derivatives exhibit potential as anticancer agents by modulating enzyme pathways, validated via in-vitro assays using human liver microsomes .

Q. What analytical challenges arise in quantifying trace impurities?

Gas chromatography (GC) with nitrogen-phosphorus detectors or UPLC-MS/MS is recommended for detecting impurities like hydroxyzine-related compounds. Contradictions in purity thresholds (e.g., 95% vs. higher in some studies) require robust validation protocols, including spike-recovery experiments and pH-controlled extraction .

Methodological Considerations

- Data Discrepancies : Variations in reported yields or purity often stem from differences in starting materials (e.g., piperazine hexahydrate vs. hydrochloride salts) or ambient conditions during coupling reactions .

- Safety Protocols : NIOSH guidelines mandate fume hood use during synthesis to mitigate exposure to respiratory irritants like isocyanates. Sampling air concentrations (>1.0 L/min flow rate) ensures workplace safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.